

minimizing off-target effects when using (1S,2S,3R)-DT-061

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Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

Cat. No.: B2927005

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Technical Support Center: (1S,2S,3R)-DT-061

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of **(1S,2S,3R)-DT-061** and troubleshooting potential experimental issues, with a focus on minimizing and understanding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **(1S,2S,3R)-DT-061** and what is its primary application in research?

(1S,2S,3R)-DT-061 is the enantiomer of DT-061.^{[1][2][3]} DT-061 is an orally active, small-molecule activator of Protein Phosphatase 2A (PP2A).^{[4][5]} Specifically, DT-061 stabilizes the B56α-PP2A holoenzyme, leading to the dephosphorylation of specific substrates like c-MYC. Due to its stereoisomeric relationship with the active compound, **(1S,2S,3R)-DT-061** is designed to be used as a negative control in experiments involving DT-061. Its use is critical to demonstrate that the observed biological effects are due to the specific action of DT-061 and not a result of non-specific or off-target effects of the chemical scaffold.

Q2: What is the mechanism of action of the active enantiomer, DT-061, and how should **(1S,2S,3R)-DT-061** differ?

The active compound, DT-061, functions as a "molecular glue," binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A heterotrimer. This binding stabilizes

the active enzyme complex, enhancing its phosphatase activity towards specific substrates. This leads to downstream effects such as the dephosphorylation of the oncoprotein c-MYC, inducing cell death, and reducing tumor growth in certain cancer models.

As the inactive enantiomer, **(1S,2S,3R)-DT-061** is not expected to fit into this specific binding pocket and therefore should not stabilize the PP2A-B56 α holoenzyme or elicit the downstream signaling effects observed with DT-061. Any observed activity with **(1S,2S,3R)-DT-061** should be considered an off-target effect or a result of experimental artifacts.

Q3: How should I prepare and store **(1S,2S,3R)-DT-061**?

Proper handling and storage are crucial to maintain the integrity of the compound.

- **Storage of Stock Solutions:** Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
- **Powder Storage:** The powdered form of the compound can be stored at -20°C for up to 3 years.
- **Solubility:** The solubility of **(1S,2S,3R)-DT-061** is provided in the table below. It is highly soluble in DMSO. For cellular experiments, ensure the final DMSO concentration is low and consistent across all conditions (including vehicle controls) to avoid solvent-induced artifacts.

Data Presentation

Table 1: Solubility of **(1S,2S,3R)-DT-061**

Solvent	Concentration	Notes
DMSO	125 mg/mL (240.14 mM)	Ultrasonic may be needed.
H ₂ O	< 0.1 mg/mL	Insoluble.

(Data sourced from MedChemExpress product information)

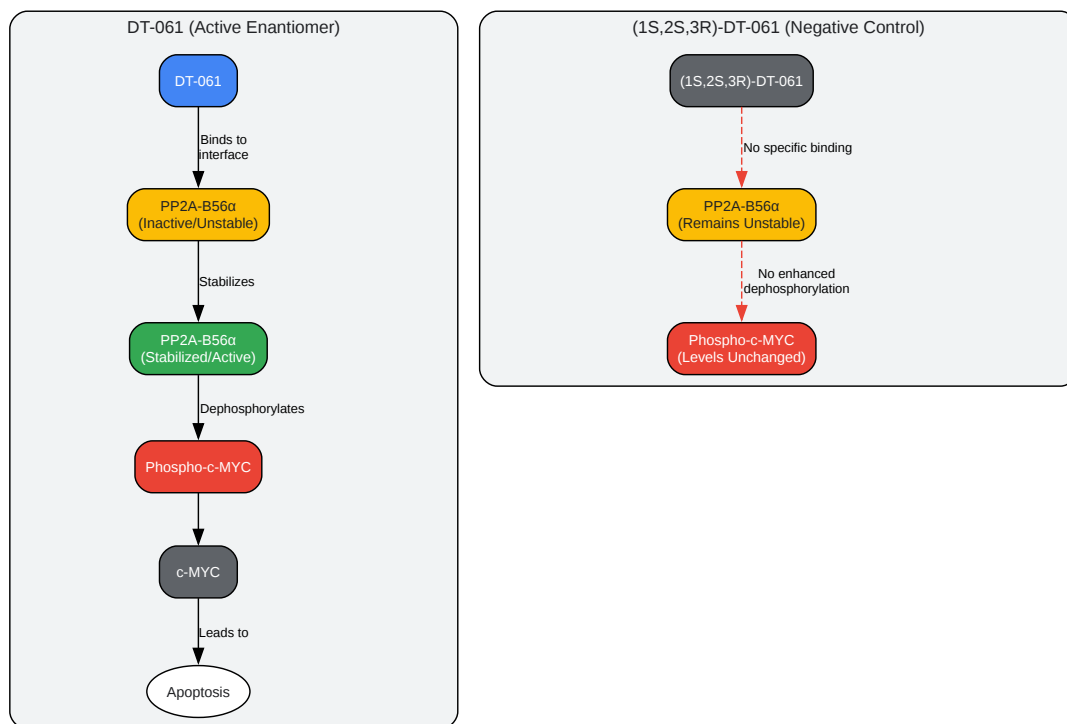
Table 2: In Vivo Formulation Examples for the Active Enantiomer (DT-061)

These formulations for the active enantiomer can be adapted for the negative control in in vivo studies. Always include a vehicle-only control group.

Protocol	Components	Final Concentration	Notes
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	Clear solution.
2	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Clear solution. Use with caution for dosing periods over half a month.

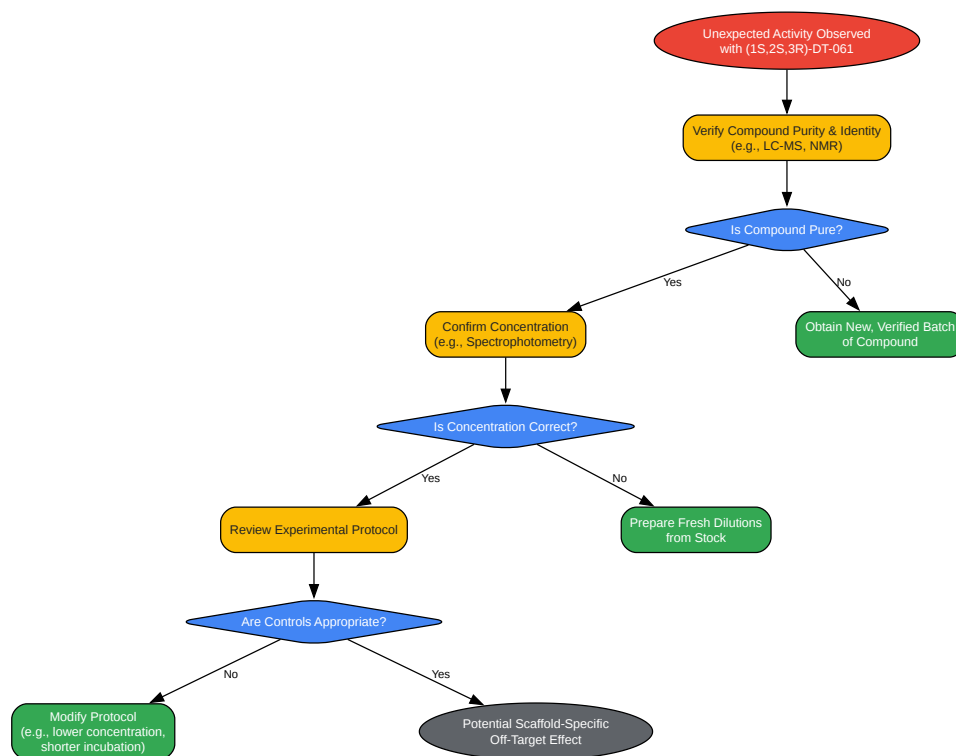
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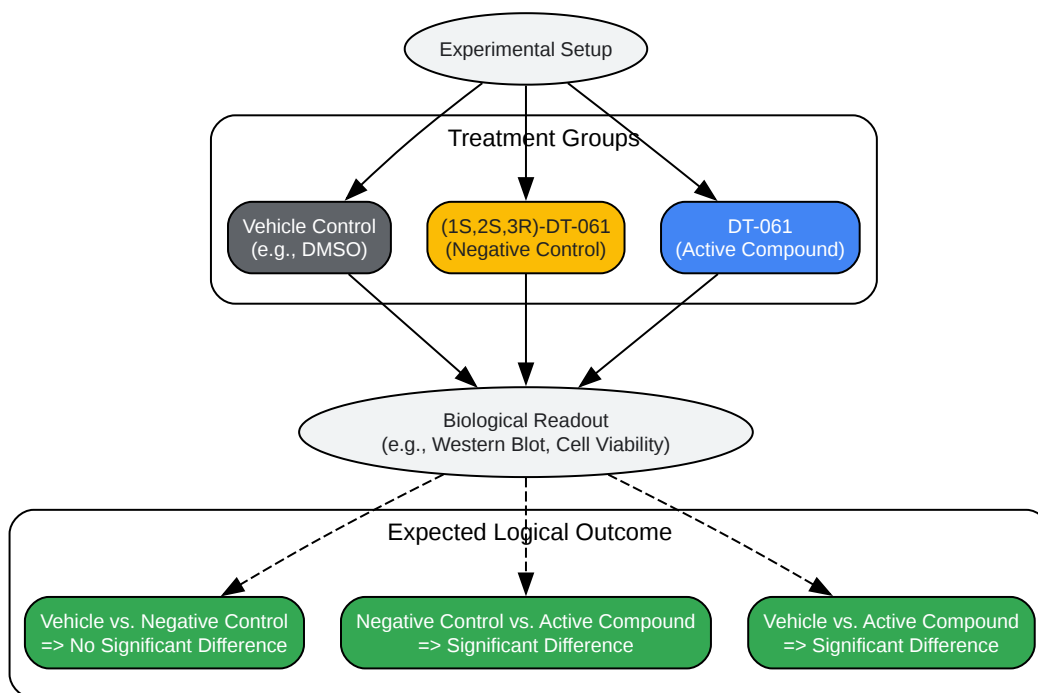
Diagrams



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Caption: Mechanism of Action: DT-061 vs. **(1S,2S,3R)-DT-061**.





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